Naphthalene, 7-methyl-1-(1-methylethyl)-

Catalog No.
S15047037
CAS No.
66577-17-1
M.F
C14H16
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene, 7-methyl-1-(1-methylethyl)-

CAS Number

66577-17-1

Product Name

Naphthalene, 7-methyl-1-(1-methylethyl)-

IUPAC Name

7-methyl-1-propan-2-ylnaphthalene

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C14H16/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h4-10H,1-3H3

InChI Key

IALOQWWBBPIKBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(C)C)C=C1

Naphthalene, 7-methyl-1-(1-methylethyl)-, also known as 7-isopropyl-1-methyl-naphthalene, is an organic compound with the molecular formula C14H16C_{14}H_{16} and a molecular weight of approximately 184.27 g/mol. This compound features a naphthalene ring substituted with a methyl group at the seventh position and an isopropyl group at the first position. Its structure can be represented by the InChI Key UZVVHZJKXPCUQU-UHFFFAOYSA-N, and it is often utilized in various chemical applications due to its unique properties.

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to yield various naphthalene derivatives.
  • Reduction: It can be further reduced using agents such as lithium aluminum hydride to produce more saturated hydrocarbons.
  • Electrophilic Substitution: The aromatic nature of the naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions include oxidized derivatives like naphthoquinones, halogenated naphthalene derivatives from substitution reactions, and fully saturated hydrocarbons from reduction processes.

Research indicates that naphthalene derivatives, including 7-methyl-1-(1-methylethyl)-, exhibit various biological activities. They have been studied for their potential toxicity and metabolic pathways. For example, methylnaphthalenes have shown to cause necrosis in bronchiolar epithelial cells in animal models, suggesting possible respiratory toxicity upon exposure. The mechanisms of toxicity often involve oxidative metabolism leading to epoxide formation, which may contribute to cellular damage .

The synthesis of naphthalene, 7-methyl-1-(1-methylethyl)- typically involves:

  • Catalytic Hydrogenation: This method includes the hydrogenation of naphthalene derivatives under high pressure using metal catalysts like palladium or platinum. This process can be optimized for industrial production using continuous flow reactors to ensure high yields and minimal by-products.
  • Methylation Reactions: Another approach involves the methylation of naphthalene followed by further functionalization to introduce the isopropyl group.

Naphthalene, 7-methyl-1-(1-methylethyl)- finds applications across various fields:

  • Chemical Industry: It serves as a precursor in synthesizing other organic compounds.
  • Biological Research: The compound is studied for its interactions with biological systems and potential therapeutic properties.
  • Fragrance Production: Due to its aromatic nature, it is also used in producing specialty chemicals and fragrances.

Studies on the interaction of naphthalene derivatives with biological molecules indicate that they can bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets vary depending on the specific application and context in which the compound is utilized. Research has focused on understanding how these compounds interact with cytochrome P450 enzymes and other metabolic pathways involved in their toxicity and efficacy .

Several compounds share structural similarities with naphthalene, 7-methyl-1-(1-methylethyl)-. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
NaphthaleneC10H8C_{10}H_{8}Simple aromatic hydrocarbon without substituents
1-Methyl-naphthaleneC11H10C_{11}H_{10}Methyl group at the first position
2-Methyl-naphthaleneC11H10C_{11}H_{10}Methyl group at the second position
7-Methyl-1-naphthalenesulfonic acidC11H10O3SC_{11}H_{10}O_3SContains a sulfonic acid group
Naphthalene, 1-methyl-7-(1-methylethyl)-C14H16C_{14}H_{16}Isomer with different substituent positioning

Uniqueness: Naphthalene, 7-methyl-1-(1-methylethyl)- stands out due to its specific combination of an isopropyl group at the first position and a methyl group at the seventh position on the naphthalene ring. This unique substitution pattern affects its reactivity and biological activity compared to other similar compounds .

XLogP3

5.2

Exact Mass

184.125200510 g/mol

Monoisotopic Mass

184.125200510 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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